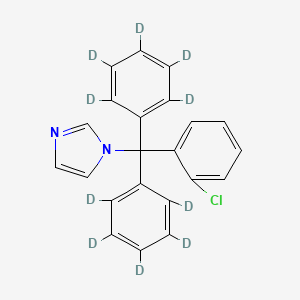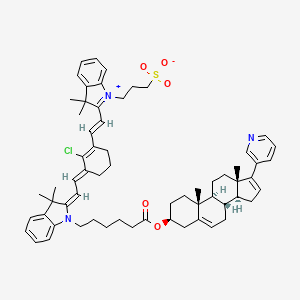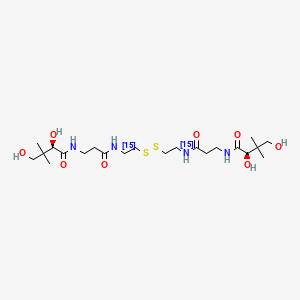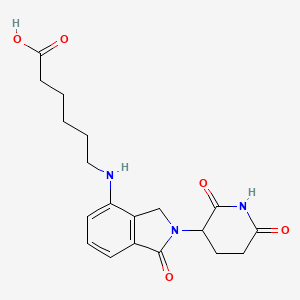
Lenalidomide-C5-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-C5-acid is a derivative of lenalidomide, a thalidomide analogue. It is known for its potent immunomodulatory, anti-angiogenic, and anti-neoplastic properties. This compound is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes with deletion of chromosome 5q .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-C5-acid involves several steps. One common method includes the bromination of glutarimide in the presence of acetic acid and bromine to yield 3-bromopiperidine-2,6-dione. This intermediate is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in dimethylformamide and potassium carbonate to form the lenalidomide nitro precursor. The final step involves the reduction of the nitro group using iron powder and ammonium chloride .
Industrial Production Methods
Industrial production of this compound focuses on scalability and environmental safety. A green process has been developed that uses platinum group metal-free catalysts and chlorine-free solvents to minimize hazardous by-products. This method involves the bromination of methyl 2-methyl-3-nitrobenzoate in methyl acetate, followed by cyclization with 3-aminopiperidine-2,6-dione .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-C5-acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the brominated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Iron powder and ammonium chloride are typically used for the reduction of the nitro group.
Substitution: Potassium carbonate in dimethylformamide is used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of lenalidomide, such as amino-substituted compounds and oxidized derivatives .
Scientific Research Applications
Lenalidomide-C5-acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various derivatives for research purposes.
Biology: It is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Mechanism of Action
Lenalidomide-C5-acid exerts its effects through multiple mechanisms:
Immunomodulation: It enhances the immune response by increasing the production of interleukin-2 and interferon-gamma.
Anti-angiogenesis: It inhibits the formation of new blood vessels, thereby restricting the supply of nutrients to tumors.
Anti-neoplastic: It induces apoptosis in malignant cells and inhibits their proliferation.
The molecular targets include cereblon, a protein that plays a crucial role in the degradation of specific substrates involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its sedative and teratogenic effects.
Pomalidomide: Another thalidomide analogue with similar immunomodulatory properties.
Lenalidomide: The direct precursor of lenalidomide-C5-acid, used in similar therapeutic applications.
Uniqueness
This compound is unique due to its enhanced potency and reduced side effects compared to thalidomide. It has a more favorable safety profile and is more effective in inducing apoptosis and inhibiting angiogenesis .
Properties
CAS No. |
2338824-30-7 |
|---|---|
Molecular Formula |
C19H23N3O5 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
6-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]hexanoic acid |
InChI |
InChI=1S/C19H23N3O5/c23-16-9-8-15(18(26)21-16)22-11-13-12(19(22)27)5-4-6-14(13)20-10-3-1-2-7-17(24)25/h4-6,15,20H,1-3,7-11H2,(H,24,25)(H,21,23,26) |
InChI Key |
SXYBCXPXMIRZCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydecanethioate](/img/structure/B12386784.png)
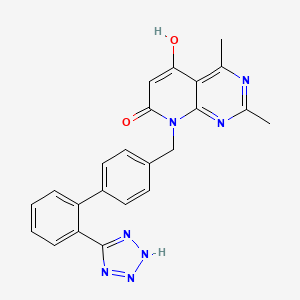
![4-(Trifluoromethyl)-3-[3-(Trifluoromethyl)phenyl]-1,7-Dihydro-6h-Pyrazolo[3,4-B]pyridin-6-One](/img/structure/B12386799.png)
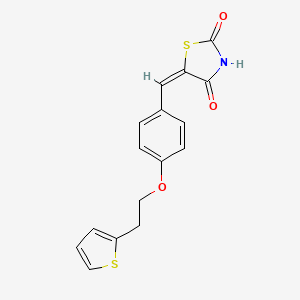
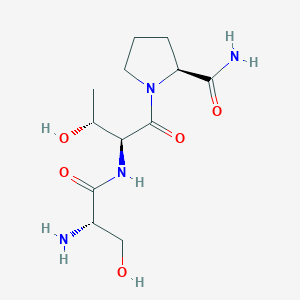


![(2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12386824.png)
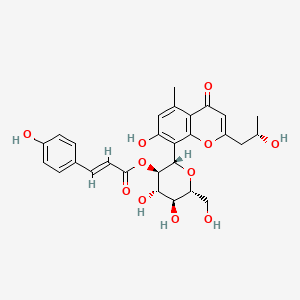
![[5-Cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropylcarbonyl]piperidine-4-yl]-1H-pyrazole-4-yl][(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-yl]methanone](/img/structure/B12386827.png)
